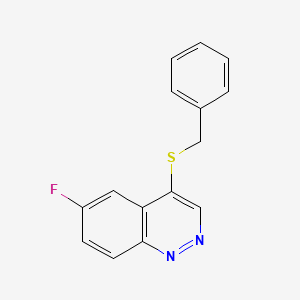

4-(Benzylthio)-6-fluorocinnoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-benzylsulfanyl-6-fluorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-6-7-14-13(8-12)15(9-17-18-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOOIFIABJDQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN=NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186284 | |

| Record name | 4-(Benzylthio)-6-fluorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3259-43-6 | |

| Record name | 4-Benzylthio-6-fluorocinnoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzylthio)-6-fluorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLTHIO-6-FLUOROCINNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45C9BQK5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Benzylthio 6 Fluorocinnoline and Analogues

Retrosynthetic Analysis of the 4-(Benzylthio)-6-fluorocinnoline Core

A logical retrosynthetic analysis of this compound (I) guides the synthetic planning. The primary disconnection is the carbon-sulfur bond, leading to a 6-fluorocinnoline (B1501010) core with a suitable leaving group at the 4-position, such as a halogen (e.g., chlorine), and benzylthiol. This approach is advantageous as the nucleophilic aromatic substitution of chloro-substituted heteroaromatics is a well-established transformation. nih.govwikipedia.org

Further disconnection of the cinnoline (B1195905) ring itself suggests two main strategies. The first involves the cyclization of a suitably substituted 2-aminophenyl precursor. Specifically, diazotization of a 2-amino-5-fluorophenyl derivative containing a two-carbon side chain that can cyclize onto the newly formed diazonium salt is a classic and viable route. beilstein-journals.org The second major strategy involves the formation of the cinnoline ring from a fluorinated phenylhydrazone precursor through intramolecular cyclization.

This retrosynthetic blueprint is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Compound I: this compound

Compound II: 4-Chloro-6-fluorocinnoline (B3177817)

Compound III: 1-(2-Amino-5-fluorophenyl)ethan-1-one

This analysis outlines the key intermediates and the primary bond formations required for the synthesis.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule hinges on the efficient preparation of key precursors.

The synthesis of fluorinated aromatic precursors is a critical first step. For the proposed retrosynthesis, a key intermediate is a 2-amino-5-fluorophenyl derivative. A common starting material for such compounds is 4-fluoroaniline (B128567). For instance, 2-amino-5-fluorobenzaldehyde (B139799) can be synthesized from 4-fluoroaniline through a multi-step process. Similarly, 2-amino-5-fluorobenzoic acid can be prepared from 4-fluoroaniline via condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidative cleavage.

Another important class of precursors are fluorinated phenylhydrazones. These can be prepared by the diazotization of a fluorinated aniline, followed by coupling with a suitable active methylene (B1212753) compound. The nature of the substituents on the phenylhydrazone will dictate the final substitution pattern of the cinnoline ring.

Table 1: Examples of Fluorinated Aromatic Intermediates and their Synthesis

| Intermediate | Starting Material | Key Transformation | Reference |

| 2-Amino-5-fluorobenzaldehyde | 4-Fluoroaniline | Formylation | N/A |

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline | Sandmeyer-type reaction | N/A |

| Fluorinated Phenylhydrazones | Fluorinated Anilines | Diazotization and coupling |

Benzylthiol is a commercially available reagent. For the synthesis of analogues with different substituents on the benzyl (B1604629) group, the corresponding substituted benzylthiols would be required. These can be prepared from the corresponding benzyl halides by reaction with a sulfur nucleophile such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Key Cyclization Reactions for Cinnoline Ring Formation

The construction of the cinnoline ring is the cornerstone of the synthesis. Various cyclization strategies can be employed.

One of the most common methods for cinnoline synthesis is the Richter synthesis, which involves the cyclization of an o-alkynylarenediazonium salt. A more versatile approach, known as the Widman-Stoermer synthesis, involves the ring-closing of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452).

A particularly relevant strategy for the synthesis of 4-substituted cinnolines is the cyclization of a 2-aminophenyl ketone or aldehyde derivative. For example, treatment of a 2-aminophenyl ketone with sodium nitrite in an acidic medium can lead to the formation of a 4-hydroxycinnoline via diazotization and intramolecular cyclization. This can then be converted to a 4-chlorocinnoline (B183215), a key intermediate for the introduction of the benzylthio group.

In recent years, transition-metal-catalyzed reactions have become powerful tools for the synthesis of heterocyclic compounds, including cinnolines. Copper- and palladium-catalyzed C-H functionalization and cyclization strategies have been developed for the formation of the cinnoline ring from N-phenylhydrazones or N-phenylazo compounds. beilstein-journals.org These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. For instance, a copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. beilstein-journals.org

Table 2: Comparison of Cyclization Strategies for Cinnoline Synthesis

| Method | Precursor | Key Reagents/Catalysts | Advantages | Disadvantages |

| Richter Synthesis | o-Alkynylarenediazonium salt | Water | Direct formation of hydroxylated cinnolines | Limited precursor availability |

| Widman-Stoermer Synthesis | α-Vinylaniline | HCl, NaNO2 | Good for certain substitution patterns | Can have regioselectivity issues |

| From 2-Aminophenyl Ketones | 2-Aminophenyl ketone | NaNO2, Acid | Readily available precursors | Requires subsequent functionalization |

| Catalytic Cyclization | N-Phenylhydrazone | Cu or Pd catalyst, oxidant | Mild conditions, good functional group tolerance | Catalyst cost and removal |

This table provides a general overview of common cinnoline synthesis methods.

Following the successful formation of the 6-fluorocinnoline core, the final step is the introduction of the benzylthio group. This is typically achieved through a nucleophilic aromatic substitution reaction. The 4-chloro-6-fluorocinnoline intermediate, prepared from the corresponding 4-hydroxycinnoline using a chlorinating agent like phosphorus oxychloride, can be reacted with benzylthiol in the presence of a base to yield the final product, this compound.

Introduction of the Benzylthio Moiety: Thiolation Reactions and Optimized Conditions

The introduction of the benzylthio group at the 4-position of the cinnoline ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This transformation relies on the inherent electrophilicity of the C-4 position, which is activated by the presence of the adjacent nitrogen atom in the pyridazine (B1198779) ring.

The most common precursor for this reaction is a 4-halo-6-fluorocinnoline, typically 4-chloro-6-fluorocinnoline. The chlorine atom at the C-4 position serves as a good leaving group, facilitating its displacement by a sulfur-based nucleophile. The nucleophile in this case is the benzylthiolate anion, generated in situ from benzyl mercaptan.

The general reaction scheme is as follows:

Figure 1: General scheme for the synthesis of this compound via nucleophilic aromatic substitution.

This type of reaction is well-documented for related heterocyclic systems like quinazolines, where the C-4 position is also activated towards nucleophilic attack. nih.gov The electron-withdrawing nature of the cinnoline ring system further enhances the susceptibility of the C-4 position to nucleophilic substitution.

The efficiency and selectivity of the thiolation reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, and reaction temperature.

Table 1: Optimized Reaction Parameters for Selective Thiolation

| Parameter | Condition | Rationale |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N) | To deprotonate benzyl mercaptan, generating the more nucleophilic benzylthiolate anion. The choice of base can influence the reaction rate and minimize side reactions. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (B145695) (EtOH) | Polar aprotic solvents like DMF and MeCN are often preferred as they can solvate the cationic counter-ion of the thiolate, enhancing its nucleophilicity. Protic solvents like ethanol can also be effective. |

| Temperature | Room temperature to 80 °C | The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. The optimal temperature depends on the reactivity of the specific substrate and the chosen solvent. |

Careful control of these parameters is crucial to achieve high yields and to prevent potential side reactions, such as the formation of disulfide byproducts from the oxidation of benzyl mercaptan.

Fluorination Strategies Employed in Cinnoline Synthesis

The introduction of a fluorine atom at the C-6 position of the cinnoline ring can be accomplished through two primary strategies: direct fluorination of a pre-formed cinnoline ring or by utilizing a pre-fluorinated building block in the initial ring synthesis.

Direct fluorination of an existing cinnoline scaffold can be challenging due to the potential for multiple reactive sites and the harsh conditions often required for C-H fluorination. However, modern electrophilic fluorinating agents offer milder and more selective alternatives.

One plausible approach involves the use of an electrophilic fluorinating reagent such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com These reagents can introduce a fluorine atom onto an aromatic ring, often with regioselectivity directed by the existing substituents. For the synthesis of 6-fluorocinnoline, a precursor such as cinnoline itself or a derivative with a directing group could be subjected to electrophilic fluorination. However, achieving high regioselectivity for the C-6 position can be a significant challenge and may lead to a mixture of isomers.

Table 2: Potential Direct Fluorination Methods

| Reagent | Reaction Type | Potential Outcome |

| Selectfluor® | Electrophilic Fluorination | Direct fluorination of the cinnoline ring, potentially at the C-6 position, but may yield a mixture of isomers. |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Fluorination | Similar to Selectfluor®, offers a source of electrophilic fluorine for direct aromatic C-H fluorination. |

A more controlled and often higher-yielding approach involves the use of a pre-fluorinated starting material. The synthesis of the cinnoline ring itself can be achieved through various methods, one of the most common being the Richter cinnoline synthesis or variations thereof. wikipedia.org

In the context of 6-fluorocinnoline synthesis, a suitable pre-fluorinated starting material would be a derivative of 4-fluoroaniline or a related fluorinated benzene (B151609) derivative. For instance, the synthesis could commence from 2-amino-5-fluorobenzaldehyde or a similar compound, which already contains the fluorine atom at the desired position. Subsequent cyclization reactions would then form the 6-fluorocinnoline core. This strategy ensures the unambiguous placement of the fluorine atom at the C-6 position.

Figure 2: Retrosynthetic analysis illustrating the strategy of using a pre-fluorinated building block for the synthesis of the 6-fluorocinnoline core.

Stereoselective Synthesis Approaches for Chiral Analogues (If Applicable)

The compound this compound is an achiral molecule as it does not possess any stereocenters or elements of chirality. Therefore, a discussion on stereoselective synthesis for this specific compound is not applicable.

Should chiral analogues be desired, for instance, by introducing a chiral center in the benzylthio moiety (e.g., using a chiral mercaptan like (R)- or (S)-α-methylbenzyl mercaptan), the synthetic strategies would need to be adapted. This could involve either the use of an enantiomerically pure starting material (chiral pool synthesis) or the application of asymmetric synthesis methodologies to control the stereochemical outcome of the reaction introducing the chiral center. Alternatively, a racemic mixture of a chiral analogue could be synthesized and then separated into its constituent enantiomers through chiral resolution techniques. wikipedia.org

Modern Synthetic Techniques and Green Chemistry Considerations in Heterocyclic Synthesis

Recent advancements in synthetic organic chemistry have been pivotal in the development of complex heterocyclic molecules. These modern techniques not only offer improved efficiency but also align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including cinnoline derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. uct.ac.zarsc.org The synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, for instance, was achieved in 20 minutes with high yields using microwave irradiation, a significant improvement over the 12-hour reflux required by classical methods. uct.ac.za

In the context of cinnoline analogues, microwave irradiation can be effectively applied to key cyclization or substitution steps. For example, the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been successfully performed in water using microwave-assisted iron-catalyzed cyclization, representing a green and efficient approach. rsc.org Similarly, the preparation of thiazolidin-4-one derivatives, another class of sulfur-containing heterocycles, is significantly improved by using microwave irradiation. rsc.org These examples demonstrate the potential of microwave assistance in the efficient synthesis of precursors or analogues of this compound.

Below is a table summarizing typical results from microwave-assisted synthesis of related heterocyclic compounds, illustrating the efficiency of this method.

| Starting Materials | Product Type | Solvent | Reaction Time (MW) | Yield (MW) | Conventional Time |

| 4-Chloroquinazoline, Aryl heterocyclic amine | N-Arylheterocyclic-4-aminoquinazoline | 2-Propanol | 20 min | High | 12 h |

| Substituted 2-halobenzoic acids, Amidines | Quinazolinone derivatives | Water | 10-30 min | 65-95% | - |

| Benzaldehyde, 2-Methyl-2-propanesulfinamide | N-(tert-Butylsulfinyl)imine | THF | 10-40 min | 80-98% | - |

| Hydrazide derivatives, Aryl isothiocyanates | Thioxoquinazolin-4(3H)-one derivatives | - | 2-5 min | 85-94% | 6-10 h |

This table presents representative data compiled from various sources on microwave-assisted synthesis of related heterocyclic compounds to illustrate the general advantages of the technique. uct.ac.zarsc.orgresearchgate.netesisresearch.org

Flow chemistry, or continuous flow processing, offers another significant advantage for the synthesis of complex molecules like cinnoline derivatives. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous intermediates or exothermic reactions. nih.gov

For cinnoline-related structures, flow chemistry has been successfully applied to hydrogenation reactions. For instance, various cinnoline derivatives have been converted to their corresponding 1,4-dihydrocinnolines in high yields and purities with very short residence times (less than one minute) in a continuous flow system. ucd.ie This demonstrates the potential for efficient post-modification of the cinnoline core. The synthesis of other complex heterocyclic APIs, such as cinnarizine, has also been adapted to flow processes, showcasing the scalability and robustness of this technology. nih.gov The integration of in-line analysis and purification techniques further enhances the efficiency of multistep syntheses conducted in flow. nih.gov

The key benefits of employing flow chemistry in the synthesis of compounds like this compound would include:

Enhanced Safety: Better management of reaction exotherms and the ability to use hazardous reagents in situ. nih.gov

Improved Reproducibility and Scalability: Precise control over reaction conditions ensures consistency from lab-scale to production.

Higher Yields and Purity: Minimized byproduct formation due to optimal reaction conditions and short reaction times.

Telescoped Reactions: The ability to combine multiple synthetic steps into a single continuous sequence without isolating intermediates. nih.gov

Advanced Purification and Isolation Strategies for Novel Cinnoline Derivatives

The purification and isolation of the final product are critical steps in any synthetic sequence, ensuring the removal of impurities, unreacted starting materials, and byproducts. For novel, highly functionalized derivatives like this compound, advanced strategies are often required to achieve the high purity necessary for subsequent applications.

Crystallization , including recrystallization, remains a fundamental and powerful technique for purifying solid organic compounds. uct.ac.zaesisresearch.org The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The selection of an appropriate solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of well-defined crystals upon cooling. esisresearch.org For complex heterocyclic compounds, a systematic approach to screen various solvents is often necessary to identify optimal conditions for crystallization that maximize yield and purity. nih.gov In cases where impurities are particularly challenging to remove, understanding the mechanism of their incorporation (e.g., surface deposition, inclusion) can guide the development of a more effective purification strategy. nih.gov

For fluorinated compounds, which can exhibit unique solubility profiles, specialized purification techniques may be employed. Fluorous separation techniques, for example, can be used to separate fluorinated molecules from non-fluorinated ones. One novel method involves the use of perfluoroalkanoic acid scavengers that form hydrogen-bonding complexes with fluorinated byproducts, such as N,N'-di(polyfluoroalkyl)ureas, dramatically increasing their solubility in fluorous solvents and facilitating their removal. nih.gov

Chromatographic techniques are indispensable for the purification of complex mixtures. High-performance liquid chromatography (HPLC) is often used for both analytical assessment of purity and for preparative-scale purification. For flow chemistry systems, the integration of continuous chromatography, such as twin-column setups, allows for in-line purification, streamlining the entire synthesis-to-purification workflow.

Given the structural features of this compound, a multi-step purification protocol would likely be employed, potentially involving:

Initial purification by column chromatography to separate the target compound from major byproducts.

Final purification by crystallization from a carefully selected solvent system to achieve high purity and obtain a stable crystalline solid. The presence of the fluorine atom and the thioether linkage will influence the choice of solvents.

Where applicable, techniques like treatment with activated charcoal may be used to remove colored impurities before crystallization. esisresearch.org

The development of a robust purification strategy is as critical as the synthetic route itself in obtaining novel cinnoline derivatives of high quality.

Chemical Reactivity and Transformation Pathways of 4 Benzylthio 6 Fluorocinnoline

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core

The cinnoline ring system, being a diazine, is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS). The two nitrogen atoms withdraw electron density from the carbocyclic ring, making it less nucleophilic than benzene (B151609). However, reactions can be driven under forcing conditions. The regiochemical outcome of such substitutions on 4-(Benzylthio)-6-fluorocinnoline is controlled by the directing effects of the existing substituents.

The benzylthio (-SCH₂Ph) group is an ortho-, para-directing activator. The sulfur atom's lone pairs can donate into the ring through resonance, stabilizing the positively charged intermediate (sigma complex) formed during ortho and para attack. Conversely, the fluoro (-F) group is an ortho-, para-director but is deactivating due to its strong inductive electron withdrawal. wikipedia.org

Considering the positions on the benzo portion of the cinnoline ring (C-5, C-7, C-8), the directing effects would manifest as follows:

The benzylthio group at C-4 activates the ring and directs incoming electrophiles primarily to the ortho (C-5) and para (C-7) positions relative to itself.

The fluoro group at C-6 deactivates the ring but also directs ortho (C-5, C-7) and para (no open para position).

The cinnoline nitrogens strongly deactivate all positions, particularly those closest to them.

The confluence of these effects suggests that electrophilic attack is most likely to occur at the C-5 and C-7 positions, which are activated by the benzylthio group and ortho to the fluoro group. The C-8 position is less favored due to being meta to the activating benzylthio group. Typical EAS reactions like nitration or halogenation would be expected to yield a mixture of 5- and 7-substituted products, with the exact ratio depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Benzylthio)-6-fluoro-5-nitrocinnoline & 4-(Benzylthio)-6-fluoro-7-nitrocinnoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(benzylthio)-6-fluorocinnoline & 7-Bromo-4-(benzylthio)-6-fluorocinnoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-(benzylthio)-6-fluorocinnoline & 7-Acyl-4-(benzylthio)-6-fluorocinnoline |

Nucleophilic Substitution Reactions at Heteroatom-substituted Positions

The electron-deficient nature of the cinnoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho or para to the ring nitrogens. youtube.comyoutube.com In this compound, both the C-4 and C-6 positions are activated for nucleophilic attack.

The benzylthio group at C-4 can be displaced by strong nucleophiles. While the benzylthiolate anion is not an exceptional leaving group, the reaction can be facilitated by the inherent electrophilicity of the C-4 position, which is adjacent to N-1. wikipedia.org The leaving group ability of the benzylthio moiety is dramatically increased upon oxidation to the corresponding sulfoxide (B87167) or sulfone (see Section 3.3), which are excellent leaving groups. nih.gov

The fluoro group at C-6 is also a viable site for SNAr. Fluorine is an excellent leaving group in SNAr reactions on electron-poor aromatic systems. nih.govnih.govyoutube.com Therefore, treatment with various nucleophiles such as amines, alkoxides, or thiolates can lead to the selective displacement of the fluorine atom to yield 6-substituted cinnoline derivatives.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Position | Nucleophile | Reagent Example | Product Type |

| C-6 | Amine | R₂NH | 6-(Dialkylamino)-4-(benzylthio)cinnoline |

| C-6 | Alkoxide | NaOR | 6-Alkoxy-4-(benzylthio)cinnoline |

| C-4 | Thiolate | NaSR | 4,6-Disubstituted Cinnoline |

| C-4 | Amine | R₂NH | 4-Amino-6-fluorocinnoline derivative |

*Note: Displacement at C-4 is significantly more facile if the sulfur is first oxidized to a sulfone.

Oxidation Reactions of the Benzylthio Moiety

The sulfur atom in the benzylthio group is readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are significant as they modulate the electronic properties and reactivity of the molecule, particularly enhancing the leaving group ability of the substituent at the C-4 position. acsgcipr.org

Selective oxidation of the thioether to a sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate (B1199274) (NaIO₄) are commonly employed for this purpose. wikipedia.orgmasterorganicchemistry.com The reaction is generally clean and high-yielding, stopping cleanly at the sulfoxide stage without significant over-oxidation to the sulfone when the stoichiometry of the oxidant is carefully controlled. rsc.org

Table 3: Conditions for Selective Sulfoxide Formation

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Product |

| m-CPBA (1 equiv.) | Dichloromethane (DCM) | 0 to r.t. | 4-(Benzylsulfinyl)-6-fluorocinnoline |

| H₂O₂ (1 equiv.) | Acetic Acid | r.t. | 4-(Benzylsulfinyl)-6-fluorocinnoline |

| Sodium Periodate | Methanol (B129727)/Water | 0 to r.t. | 4-(Benzylsulfinyl)-6-fluorocinnoline |

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone. Using at least two equivalents of an oxidant like m-CPBA or hydrogen peroxide ensures complete conversion to the sulfone. masterorganicchemistry.comnih.gov The resulting 4-(benzylsulfonyl)-6-fluorocinnoline is a key intermediate for SNAr reactions, as the benzylsulfonyl group is an excellent leaving group, readily displaced by a wide variety of nucleophiles. nih.gov

Table 4: Conditions for Synthesis of Sulfone Analogue

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Product |

| m-CPBA (>2 equiv.) | Dichloromethane (DCM) | r.t. to reflux | 4-(Benzylsulfonyl)-6-fluorocinnoline |

| H₂O₂ (excess) | Acetic Acid | Reflux | 4-(Benzylsulfonyl)-6-fluorocinnoline |

| Potassium Permanganate | Acetic Acid/Water | r.t. | 4-(Benzylsulfonyl)-6-fluorocinnoline |

Reduction Reactions of the Cinnoline Ring System and Substituents

The this compound molecule possesses multiple sites susceptible to reduction. The cinnoline ring itself can be reduced at the N-1=N-2 bond. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents like sodium dithionite (B78146) can reduce the pyridazine (B1198779) ring to afford 1,4-dihydrocinnoline (B8695256) derivatives. ijper.org

The benzylthio group can also undergo reductive cleavage (hydrogenolysis). Strong reducing conditions, particularly with Raney Nickel, can cleave the carbon-sulfur bond, which would result in the formation of 6-fluorocinnoline (B1501010). This reaction provides a pathway to remove the thioether substituent if desired.

Functional Group Interconversions Involving the Fluoro Substituent

The fluoro group at the C-6 position is a key handle for functional group interconversion, primarily via nucleophilic aromatic substitution (SNAr). As the cinnoline ring is electron-deficient, the C-6 position is activated towards attack by nucleophiles, and fluoride (B91410) is an efficient leaving group in such processes. nih.govyoutube.com This allows for the introduction of a wide array of functional groups at this position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org

This pathway is synthetically valuable for creating libraries of 6-substituted cinnoline analogs from a common fluorinated precursor. The reaction conditions typically involve heating the fluorocinnoline with a nucleophile, often in a polar aprotic solvent like DMSO or DMF. ijper.org

Table 5: Functional Group Interconversions at C-6 via SNAr

| Nucleophile Class | Reagent Example | Product Functional Group |

| Amines | Piperidine, Morpholine | 6-Amino |

| Alkoxides | Sodium Methoxide (NaOMe) | 6-Methoxy |

| Phenoxides | Sodium Phenoxide (NaOPh) | 6-Phenoxy |

| Thiolates | Sodium thiophenoxide (NaSPh) | 6-Thiophenoxy |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The halogenated nature of this compound, specifically the fluorine atom at C-6, and the potential for the C-4 thioether to act as a coupling handle or be replaced by a more reactive group (like a halide), makes it a candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate. While direct coupling at the C-F bond of the 6-fluorocinnoline moiety is challenging, a common strategy involves the conversion of a precursor, such as a 4-chloro or 4,6-dichlorocinnoline, to introduce the benzylthio group and subsequently perform the Suzuki coupling at the more reactive halogen position. For instance, the coupling of a related 4-chloroquinoline (B167314) with various boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) proceeds to form arylated quinolines. researchgate.net A similar approach would be applicable to a 6-chloro or 6-bromo analogue of the title compound. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Heteroaryl Halide This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not available.

| Parameter | Condition | Reference(s) |

|---|---|---|

| Substrate | 6-Halo-4-(benzylthio)cinnoline | Inferred from researchgate.netorganic-chemistry.orgresearchgate.net |

| Coupling Partner | Aryl- or Vinylboronic Acid | organic-chemistry.org |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | researchgate.netorganic-chemistry.org |

| Ligand | PPh₃ or PCy₃ | organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, or Water | researchgate.netnih.gov |

| Temperature | Room Temperature to 100 °C | organic-chemistry.orgresearchgate.net |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated heterocycles. organic-chemistry.orglibretexts.orgrsc.org The C-6 position, if substituted with a more reactive halogen like iodine or bromine, would be the primary site for this transformation. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The mild conditions of the Sonogashira coupling make it suitable for complex molecules. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not available.

| Parameter | Condition | Reference(s) |

|---|---|---|

| Substrate | 6-Iodo/Bromo-4-(benzylthio)cinnoline | Inferred from organic-chemistry.orgnih.gov |

| Coupling Partner | Terminal Alkyne | libretexts.org |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | nih.gov |

| Co-catalyst | CuI | organic-chemistry.org |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | wikipedia.org |

| Solvent | THF or DMF | wikipedia.org |

| Temperature | Room Temperature to 100 °C | nih.gov |

Buchwald-Hartwig Amination: This reaction is a powerful method for constructing C-N bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgyoutube.com It is a key strategy for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.org The amination would likely occur at the C-6 position if it were a bromo or iodo substituent. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as those developed by Buchwald's group), and a strong base like sodium tert-butoxide. youtube.comrsc.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not available.

| Parameter | Condition | Reference(s) |

|---|---|---|

| Substrate | 6-Bromo-4-(benzylthio)cinnoline | Inferred from wikipedia.orgbeilstein-journals.org |

| Coupling Partner | Primary or Secondary Amine | wikipedia.org |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | beilstein-journals.org |

| Ligand | XPhos, SPhos, BINAP | youtube.comrsc.org |

| Base | NaOtBu or Cs₂CO₃ | rsc.org |

| Solvent | Toluene or Dioxane | rsc.org |

| Temperature | 80-110 °C | rsc.org |

Thermal and Photochemical Reactivity Profiles and Degradation Pathways

The stability of this compound under thermal and photochemical stress is critical for its handling, storage, and application, particularly in biological systems where it might be exposed to light.

Thermal Reactivity: Cinnoline derivatives are generally stable aromatic compounds. However, at elevated temperatures, degradation can occur. The benzylthio ether linkage might be a point of thermal lability, potentially leading to cleavage of the C-S or S-CH₂ bond. The specific decomposition temperature and products for this compound have not been reported, but such studies would be crucial for defining its thermal limits.

Photochemical Reactivity: Fluorinated aromatic compounds can undergo photochemical reactions, often involving the cleavage of the carbon-fluorine bond. nih.gov Studies on fluorinated pesticides and pharmaceuticals have shown that direct photolysis can lead to defluorination, producing fluoride ions and various photoproducts. nih.govnih.govumn.edu The quantum yield for such processes is often dependent on the pH and the presence of photosensitizers in the medium. nih.gov For this compound, UV irradiation could potentially lead to C-F bond homolysis, generating a radical intermediate that could then react with the solvent or other species. Additionally, the cinnoline ring itself, being a heteroaromatic system, can absorb UV light and undergo various photochemical transformations, such as rearrangement or fragmentation. The thioether linkage could also be susceptible to photooxidation.

Acid-Base Properties and Prototropic Equilibria Studies

The nitrogen atoms in the cinnoline ring impart basic properties to the molecule. The parent cinnoline has a pKa of 2.64, indicating it is a weak base. pnrjournal.com The substituents at the C-4 and C-6 positions of this compound will modulate this basicity. The electron-withdrawing fluorine atom is expected to decrease the basicity of the ring nitrogens, while the electron-donating character of the sulfur in the benzylthio group might have a counteracting, albeit likely weaker, effect. The precise pKa value would need to be determined experimentally.

A significant aspect of the chemistry of 4-substituted cinnolines is the potential for prototropic tautomerism. Analogous 4-hydroxycinnolines exist in a tautomeric equilibrium with their corresponding 4-cinnolone forms. rsc.orgresearchgate.net Similarly, this compound could potentially exhibit a thiol-thione tautomerism, where a proton shifts from the benzylic carbon to one of the ring nitrogens, forming a thione structure. However, the aromaticity of the benzyl (B1604629) group makes the benzylic protons far less acidic than a hydroxyl proton, suggesting that the thiol tautomer depicted is likely the overwhelmingly predominant form under normal conditions. Spectroscopic studies (NMR, IR) and computational analysis would be required to investigate the existence and relative populations of any potential tautomers.

Derivatization Strategies for Systematic Structure-Activity Relationship (SAR) Exploration

Cinnoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases. researchgate.netnih.govmdpi.com Systematic derivatization of the this compound core is a key strategy for exploring structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics.

Key derivatization points include:

The Benzyl Group: Modification of the phenyl ring on the benzyl group (e.g., introducing substituents like halogens, alkyl, or alkoxy groups) can probe steric and electronic requirements of a target's binding pocket.

The C-6 Position: The fluorine atom can be replaced with other groups via nucleophilic aromatic substitution or through cross-coupling reactions on a bromo- or iodo-precursor. Introducing small, lipophilic groups or hydrogen-bond donors/acceptors at this position can significantly impact biological activity. nih.gov

The C-4 Position: The benzylthio group itself can be replaced. Starting from a 4-chlorocinnoline (B183215) precursor, various nucleophiles (amines, alcohols, other thiols) can be introduced to generate a library of analogues. This is a common strategy in developing kinase inhibitors based on related scaffolds like quinazolines. acs.org

Other Positions on the Cinnoline Ring: C-H activation methodologies could potentially allow for functionalization at other positions (e.g., C-3, C-5, C-7, C-8), further expanding the chemical space for SAR studies. mdpi.comnih.gov

For example, in the development of EGFR kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is crucial for activity, with the N-1 and N-3 atoms of the quinazoline (B50416) ring forming key hydrogen bonds in the ATP binding site. nih.gov Similar interactions could be envisioned for cinnoline derivatives, guiding the synthesis of analogues where the benzylthio group is replaced by various substituted anilines.

Mechanistic Studies of Chemical Transformation Pathways

Understanding the reaction mechanisms for the functionalization of this compound is essential for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling: The mechanisms for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are well-established and generally proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond (e.g., at C-6) to form a palladium(II) intermediate. researchgate.netwikipedia.org

Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper reagent is transferred to the palladium center. researchgate.netwikipedia.org For Buchwald-Hartwig, this step involves coordination of the amine followed by deprotonation to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The mechanism for substitution of the fluorine at C-6 would likely proceed via a bimolecular SNAr pathway. This involves the addition of a nucleophile to the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. The rate of this reaction is influenced by the electron-withdrawing or -donating nature of the other substituents on the ring and the strength of the incoming nucleophile.

Advanced Spectroscopic and Spectrometric Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the molecular structure of 4-(Benzylthio)-6-fluorocinnoline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides through-bond and through-space correlations, allowing for the precise assignment of all proton (¹H) and carbon (¹³C) signals, as well as the direct observation of the fluorine atom.

The complete assignment of the proton and carbon skeletons of this compound is achieved through a synergistic application of several NMR experiments.

¹H NMR and ¹³C NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations within the same spin system. sdsu.edu For this compound, COSY would be crucial for identifying the spin systems of the benzyl (B1604629) and the fluorinated cinnoline (B1195905) rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com This is instrumental in assigning the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.educolumbia.edu HMBC is particularly powerful for identifying quaternary carbons and for linking the benzylthio substituent to the cinnoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is useful for confirming the spatial arrangement of the substituents.

The following table illustrates the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on established principles of NMR spectroscopy.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹H to ¹³C) |

| Cinnoline Ring | ||||

| C3 | 8.5 (s, 1H) | 145.0 | - | C4, C4a, C8a |

| C4 | - | 158.0 | - | - |

| C4a | - | 128.0 | - | - |

| C5 | 7.8 (dd, 1H) | 119.0 | H-7 | C4, C7, C8a |

| C6 | - | 162.0 (d, ¹JCF = 250 Hz) | - | - |

| C7 | 7.5 (td, 1H) | 110.0 (d, ²JCF = 25 Hz) | H-5, H-8 | C5, C8a |

| C8 | 8.0 (dd, 1H) | 130.0 (d, ³JCF = 9 Hz) | H-7 | C4a, C6 |

| C8a | - | 148.0 | - | - |

| Benzylthio Group | ||||

| S-CH₂ | 4.2 (s, 2H) | 35.0 | - | C4, C1' |

| C1' | - | 137.0 | - | - |

| C2'/C6' | 7.3 (d, 2H) | 129.0 | H-3'/H-5' | C4', S-CH₂ |

| C3'/C5' | 7.4 (t, 2H) | 128.5 | H-2'/H-6', H-4' | C1', C4' |

| C4' | 7.35 (t, 1H) | 127.5 | H-3'/H-5' | C2'/C6' |

Note: The chemical shifts and coupling constants are hypothetical and for illustrative purposes.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. huji.ac.ilwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which minimizes the likelihood of signal overlap. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C6 position. The chemical shift of this fluorine would be influenced by its electronic environment within the cinnoline ring. Furthermore, this fluorine atom will exhibit coupling to the neighboring protons (H-5 and H-7), resulting in a characteristic multiplet in the proton-coupled ¹⁹F NMR spectrum. The magnitude of these coupling constants (J-coupling) provides valuable structural information.

| Parameter | Expected Value |

| ¹⁹F Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) |

| ³J(F-H5) | ~8-10 Hz |

| ³J(F-H7) | ~5-7 Hz |

Note: The chemical shifts and coupling constants are hypothetical and based on typical values for fluoroaromatic compounds.

Sulfur-33 (³³S) NMR is a less common technique due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which often results in very broad signals. huji.ac.ilmdpi.com For many organic sulfides, the signals can be too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il

However, in cases where it is feasible, ³³S NMR could provide direct information about the electronic environment of the sulfur atom in the thioether linkage. The chemical shift of the ³³S nucleus is sensitive to the nature of the groups attached to it. For this compound, a broad signal in the expected region for sulfides would confirm the presence of the thioether functionality. Due to the significant technical challenges, this technique would likely only be employed if other methods fail to provide conclusive evidence for the thioether linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural insights.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In positive ion mode, ESI-MS would be expected to produce the protonated molecule, [M+H]⁺. HRMS analysis of this ion would provide its exact mass.

Expected HRMS Data:

Molecular Formula: C₁₅H₁₁FN₂S

Calculated Exact Mass ([M+H]⁺): 271.0699

Observed Exact Mass ([M+H]⁺): Within a few ppm of the calculated value

The fragmentation of the [M+H]⁺ ion in the mass spectrometer (MS/MS) would likely involve the cleavage of the benzylic C-S bond, leading to characteristic fragment ions.

Plausible Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 271.0699 | 179.0305 | C₇H₇S (benzyl mercaptan) | [6-fluorocinnolin-4-yl]⁺ |

| 271.0699 | 91.0542 | C₈H₄FN₂S | [C₇H₇]⁺ (tropylium ion) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying any volatile impurities.

For this compound, a GC-MS analysis would involve injecting a solution of the compound into the gas chromatograph. The compound would travel through the GC column and, if sufficiently volatile and thermally stable, would produce a peak at a specific retention time. The mass spectrometer would then provide a mass spectrum for the compound eluting at that peak, which can be compared to a library of known spectra for identification.

This technique would be particularly useful for detecting the presence of starting materials, such as benzyl mercaptan or a precursor to the 6-fluorocinnoline (B1501010) core, or any side-products formed during the synthesis. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

No specific Infrared (IR) or Raman spectroscopy data for this compound has been found in the surveyed literature. This type of analysis would be crucial for identifying the characteristic vibrational frequencies of its functional groups.

Table 1: Predicted Functional Groups in this compound for Spectroscopic Analysis

| Functional Group | Expected Vibrational Modes |

| C-F (Aromatic) | Stretching |

| C=N (Cinnoline ring) | Stretching |

| C=C (Aromatic rings) | Stretching |

| C-S (Thioether) | Stretching |

| C-H (Aromatic and Methylene) | Stretching and Bending |

This table represents predicted functional groups based on the known structure of this compound. Experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis

There is currently no available Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. Such data would provide insights into the electronic transitions within the molecule and help characterize its chromophoric system, which is expected to be extensive due to the presence of the cinnoline and benzyl aromatic rings.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Analogues

The known structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. nih.gov Consequently, it would not exhibit optical activity, and techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable for its direct analysis. These methods would, however, be relevant for any chiral analogues of this compound, but no such studies have been identified.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies and Reaction Monitoring

No research detailing the use of advanced spectroscopic techniques for isotopic labeling studies or for monitoring reactions involving this compound could be located. These methods are powerful tools for elucidating reaction mechanisms and metabolic pathways, but their application to this specific compound has not been documented in the available literature.

Lack of Publicly Available Research Data on the Computational Chemistry of this compound

This absence of information prevents the construction of a detailed, evidence-based article on the quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for this specific molecule. Furthermore, no data is available regarding its Frontier Molecular Orbital (FMO) analysis, electrostatic potential maps, or conformational sampling through molecular mechanics and dynamics simulations.

Consequently, the creation of data tables and in-depth discussion of research findings as per the requested outline is not possible at this time. The scientific community has not, to date, published research that would provide the necessary data to fulfill the specific requirements for an article on the computational and theoretical aspects of this compound.

Further research into this specific cinnoline derivative would be required to generate the data necessary for a comprehensive computational analysis.

Computational Chemistry and Theoretical Modeling of 4 Benzylthio 6 Fluorocinnoline

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum mechanical methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of 4-(Benzylthio)-6-fluorocinnoline. The process typically involves optimizing the molecule's geometry at a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Following geometry optimization, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a fluorinated standard for ¹⁹F, calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). While gas-phase calculations are a common starting point, calculations in a solvent that mimics experimental conditions (e.g., DMSO-d₆ or CDCl₃) often yield more accurate predictions. Discrepancies between predicted and experimental shifts can provide insights into conformational dynamics or specific intermolecular interactions in solution. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| C3 | 145.2 | H3 | 8.95 |

| C4 | 158.9 | - | - |

| C4a | 128.1 | - | - |

| C5 | 110.5 (d, J=24 Hz) | H5 | 7.80 |

| C6 | 160.3 (d, J=250 Hz) | - | - |

| C7 | 119.8 (d, J=22 Hz) | H7 | 7.98 |

| C8 | 131.5 (d, J=7 Hz) | H8 | 8.50 |

| C8a | 148.7 | - | - |

| S-CH₂ | 38.5 | H-CH₂ | 4.50 |

| Benzyl (B1604629) C1' | 136.8 | - | - |

| Benzyl C2'/C6' | 129.1 | H2'/H6' | 7.35 |

| Benzyl C3'/C5' | 128.7 | H3'/H5' | 7.30 |

| Benzyl C4' | 127.9 | H4' | 7.25 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. The splitting pattern (d, doublet) and coupling constants (J) for fluorinated carbons are included for realism.

Computational methods can also simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. For IR spectroscopy, calculations of vibrational frequencies are performed on the optimized molecular geometry. These calculations yield a set of vibrational modes and their corresponding intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus are frequently scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. The simulated spectrum can aid in the assignment of experimental IR bands to specific molecular vibrations, such as C-F, C=N, C-S, and aromatic C-H stretches.

For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can help in understanding the electronic structure of the molecule and the nature of the transitions (e.g., π→π* or n→π*).

Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound (Illustrative Data)

| Spectroscopic Method | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency (cm⁻¹) | ~3050 | Aromatic C-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~1610 | C=N stretch (cinnoline ring) |

| IR | Vibrational Frequency (cm⁻¹) | ~1250 | C-F stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~700 | C-S stretch |

| UV-Vis | λ_max (nm) | ~350 | π→π* transition (cinnoline system) |

| UV-Vis | λ_max (nm) | ~280 | π→π* transition (benzyl group) |

Note: This data is for illustrative purposes.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.gov This is a critical step in structure-based drug design.

For this compound, molecular docking studies would begin with the identification of a relevant biological target. Given that some cinnoline (B1195905) derivatives have shown activity as kinase inhibitors, a kinase like Bruton's tyrosine kinase (BTK) could be a hypothetical target. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the protein (e.g., from the Protein Data Bank, PDB). The ligand's geometry would be optimized, and its charges calculated.

Docking software, such as AutoDock or Glide, would then be used to systematically explore possible binding poses of the ligand within the protein's active site. scispace.com The software employs a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The results would be a series of ranked poses, with the top-ranked pose representing the most likely binding mode. Analysis of this pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the binding pocket. For instance, the fluorine atom might engage in favorable interactions with the protein backbone, and the benzyl group could occupy a hydrophobic pocket.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the protein-ligand complex over time. arxiv.org Starting from the best-docked pose, an MD simulation would be run, placing the complex in a simulated aqueous environment. The simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory of their movements.

Analysis of the MD trajectory can reveal the stability of the binding pose. For example, the root-mean-square deviation (RMSD) of the ligand's position relative to the protein can indicate if it remains stably bound. Furthermore, MD simulations can highlight the flexibility of different parts of the protein upon ligand binding and identify key residues that are crucial for maintaining the interaction. The simulations can also be used to calculate the binding free energy with more rigorous methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a series of analogues of this compound, a QSAR study would involve several steps. First, a dataset of compounds with measured biological activity (e.g., IC₅₀ values) would be compiled. Next, for each compound, a set of molecular descriptors would be calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potentials).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are then used to build a mathematical equation that correlates the descriptors with the biological activity. youtube.com The resulting QSAR model is then validated using internal and external validation techniques to ensure its predictive power. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For cinnoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

The synthesis and potential reactions of this compound can be investigated using computational methods to understand the underlying mechanisms, identify key intermediates, and determine the energetics of the reaction pathways. Density Functional Theory (DFT) is a common method employed for such studies, providing a balance between accuracy and computational cost.

A plausible reaction for computational study is the nucleophilic aromatic substitution (SNAr) to form the C-S bond between a 6-fluorocinnoline (B1501010) precursor and benzyl mercaptan. Computational analysis of this reaction would involve mapping the potential energy surface to identify the transition state(s) and any intermediates.

Hypothetical Reaction Pathway Analysis:

The reaction would likely proceed through a Meisenheimer complex, a key intermediate in SNAr reactions. Computational modeling can calculate the activation energy required to form this intermediate and the subsequent energy barrier to expel the leaving group (in this case, the fluoride (B91410) ion).

Table 1: Hypothetical Calculated Thermodynamic Data for the Synthesis of this compound via SNAr

| Parameter | Reactants (6-fluorocinnoline + Benzyl mercaptan) | Meisenheimer Intermediate | Transition State 1 (TS1) | Transition State 2 (TS2) | Products (this compound + HF) |

| Relative Energy (kcal/mol) | 0 | -5.2 | +15.8 | +12.3 | -10.5 |

| Gibbs Free Energy (kcal/mol) | 0 | -4.8 | +16.2 | +12.9 | -9.9 |

Note: The data in this table is illustrative and based on typical values for similar SNAr reactions. Actual values would require specific quantum mechanical calculations for this compound.

Transition state analysis would focus on identifying the geometry of the highest energy points along the reaction coordinate. For the formation of the Meisenheimer complex (TS1), this would involve the approach of the sulfur nucleophile to the carbon atom of the cinnoline ring. The second transition state (TS2) would correspond to the breaking of the C-F bond. Vibrational frequency calculations are crucial in this analysis to confirm that a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

In Silico ADME Prediction for Lead Optimization and Biodistribution Hypotheses (Focus on Computational Prediction)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a potential therapeutic agent. Computational models provide a rapid and cost-effective means to estimate these properties for compounds like this compound, guiding lead optimization.

Absorption: Key parameters for predicting oral absorption include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and adherence to empirical rules like Lipinski's Rule of Five.

Distribution: The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. Properties such as the fraction unbound in plasma (fu) and the blood-brain barrier (BBB) permeability are important considerations.

Metabolism: Computational tools can predict the likely sites of metabolism on a molecule. For this compound, potential metabolic sites would include the sulfur atom (oxidation to sulfoxide (B87167) or sulfone), the benzyl group (hydroxylation), and the cinnoline ring itself.

Excretion: Predictions of excretion pathways are generally more complex, but models can estimate the likelihood of renal or hepatic clearance based on the compound's physicochemical properties.

Table 2: Predicted In Silico ADME Properties of this compound

| ADME Property | Predicted Value | Implication |

| Molecular Weight | 284.34 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP (Octanol-Water Partition Coefficient) | 3.8 | Indicates good lipophilicity for membrane permeability |

| Aqueous Solubility (logS) | -4.2 | Low aqueous solubility |

| Polar Surface Area (PSA) | 41.9 Ų | Suggests good potential for oral absorption |

| Number of Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (≤ 5) |

| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10) |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be BBB non-permeable | Lower likelihood of central nervous system effects |

| Cytochrome P450 2D6 (CYP2D6) Inhibition | Predicted to be a potential inhibitor | Potential for drug-drug interactions |

Note: The data presented in this table is generated from established computational models and algorithms for ADME prediction. These are predictive values and would require experimental validation.

These in silico predictions suggest that while this compound has several favorable properties for a drug candidate, its low aqueous solubility and potential for CYP450 inhibition might be areas for further optimization. The biodistribution is hypothesized to be wide, given its lipophilicity, but it is not expected to significantly penetrate the central nervous system.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Benzylthio Moiety and Its Impact on Biological Interactions

The benzylthio group at the 4-position of the cinnoline (B1195905) ring is a critical pharmacophore. Its size, shape, and electronic nature can significantly influence how the molecule interacts with its biological target.

The nature of the substituent on the benzyl (B1604629) ring plays a crucial role in modulating biological activity. While specific SAR data for 4-(benzylthio)-6-fluorocinnoline is not extensively documented, principles derived from related scaffolds, such as quinolines, suggest that both the electronic and steric properties of these substituents are key. For instance, in a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives, the nature and position of substituents on the aryl ring were found to be critical for their antiplatelet aggregation activity.

In contrast, replacing the aromatic benzyl group with an aliphatic chain would significantly alter the lipophilicity and conformational flexibility of this part of the molecule. Studies on 4-(alkylthio)- and 4-(arylthio)-benzonitrile analogs as androgen receptor antagonists have shown that both series can exhibit biological activity, indicating that both aliphatic and aromatic thioether substituents can be accommodated by certain receptors. However, the potency and selectivity can vary significantly between the two, highlighting the importance of this structural feature in molecular recognition.

Table 1: Hypothetical SAR Data for Benzyl Ring Substitutions of this compound

| Compound | Benzyl Ring Substituent | Predicted Biological Activity | Rationale (Based on Related Scaffolds) |

| 1a | H (unsubstituted) | Baseline | Reference compound. |

| 1b | 4-Methoxy (electron-donating) | Potentially Increased | May enhance binding through hydrogen bonding or favorable electronic interactions. |

| 1c | 4-Chloro (electron-withdrawing) | Potentially Altered | Halogen bonding and altered electronics could either increase or decrease activity depending on the target. |

| 1d | 4-Nitro (strong electron-withdrawing) | Potentially Decreased | Significant alteration of electronic properties may be detrimental to binding. |

| 1e | Cyclohexylmethyl (aliphatic) | Activity Maintained or Decreased | Increased flexibility and lipophilicity; loss of aromatic interactions could be detrimental. |

The oxidation state of the sulfur atom in the thioether linkage presents another avenue for structural modification. The conversion of the thioether to a sulfoxide (B87167) or a sulfone introduces a polar, hydrogen bond-accepting group, which can dramatically alter the compound's solubility, metabolic stability, and interaction with biological targets.

In studies of related heterocyclic systems, such as quinazolines, both sulfide (B99878) and sulfone derivatives have been synthesized and evaluated for their biological activities. For instance, some 8-quinolyl-α-mercaptoacetates were oxidized to their corresponding sulfones, with both series exhibiting antimicrobial properties. The introduction of the sulfone group can lead to more specific interactions with the target, potentially through hydrogen bonding with amino acid residues like arginine. In a series of 4-carboxyl quinoline (B57606) derivatives, a methylsulfonyl group was identified as a key pharmacophore for selective COX-2 inhibition.

The change from a thioether to a sulfoxide or sulfone also impacts the geometry of the molecule. A thioether has a bent geometry, while a sulfoxide is trigonal pyramidal and a sulfone is tetrahedral. These geometric changes, coupled with the increased polarity, can lead to a different binding mode or affinity for the target.

Table 2: Predicted Impact of Sulfur Oxidation State on the Biological Profile of this compound Analogs

| Compound | Oxidation State | Key Property Changes | Predicted Biological Impact |

| 2a | Thioether (-S-) | Lipophilic, flexible | Baseline activity. |

| 2b | Sulfoxide (-SO-) | Increased polarity, H-bond acceptor, chiral center | Altered solubility and binding; potential for stereospecific interactions. |

| 2c | Sulfone (-SO2-) | High polarity, strong H-bond acceptor | Significant change in physicochemical properties; may enhance or abolish activity depending on target requirements. |

Note: This table is illustrative. The actual impact on biological activity is target-dependent and requires experimental verification.

Influence of Fluoro Substitution on Cinnoline Core Reactivity and Biological Activity

The fluorine atom at the C-6 position of the cinnoline core is not a mere spectator. Its high electronegativity and small size can profoundly influence the electronic properties of the heterocyclic ring system and its metabolic stability. nih.gov

The position of the fluorine atom on the cinnoline ring can have a significant impact on the molecule's electronic distribution and, consequently, its biological activity. The electron-withdrawing nature of fluorine can affect the basicity of the nitrogen atoms in the cinnoline ring, which can be crucial for interactions with biological targets.

While direct comparative studies on positional isomers of 6-fluorocinnoline (B1501010) in this specific scaffold are scarce, research on fluorinated quinolines provides valuable insights. The introduction of a fluorine atom can enhance biological activity, but the degree of enhancement is often position-dependent. For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, the position of substituents on a heterocyclic ring was critical for potency. nih.gov

The electronic effect of a C-6 fluoro substituent in cinnoline would be a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This would influence the reactivity of the cinnoline ring towards nucleophilic or electrophilic attack and could modulate the binding affinity to a target protein. Moving the fluorine to other positions, such as C-7 or C-8, would alter the electronic landscape of the molecule, potentially leading to different biological outcomes. For instance, studies on fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids have shown that the antibacterial activity is influenced by the fluorine substitution pattern. nih.gov

The introduction of additional fluorine atoms to the cinnoline core can further modulate the compound's properties. Polyfluorination can significantly increase lipophilicity and metabolic stability by blocking sites susceptible to oxidative metabolism. However, it can also lead to unfavorable interactions or alter the molecule's conformation, potentially reducing activity.

In the context of fluorinated quinolines, multi-fluorination has been shown to impact biological activity. For example, the synthesis of 6,7,8-trifluoro- and 6,7-difluoro-4-hydroxycinnoline-3-carboxylates has been reported, with their derivatives showing a broader spectrum of antibacterial activity than the non-fluorinated parent compound, cinoxacin. nih.gov This suggests that multi-fluorination of the cinnoline ring could be a viable strategy to enhance the biological profile of this compound. However, the optimal number and position of fluorine atoms would need to be determined experimentally.

Cinnoline Core Modifications and Their SAR Implications

Beyond substitutions on the pendant moieties, modifications to the cinnoline core itself can lead to significant changes in biological activity. The arrangement of the two nitrogen atoms in the cinnoline ring is a key determinant of its electronic and steric properties.

Furthermore, the introduction of substituents directly onto other positions of the cinnoline ring could provide additional points of interaction with a biological target or modulate the physicochemical properties of the molecule. For example, the introduction of a methyl group at the 3-position or a hydroxyl group at the 8-position would create new possibilities for steric and hydrogen-bonding interactions, respectively. The synthesis of various substituted cinnolines, including those with modifications at multiple positions, has been described, highlighting the chemical tractability of this scaffold for extensive SAR exploration. nih.govijper.org

Heteroatom Substitutions within the Cinnoline Ring System

Bioisosteric Replacement: The concept of bioisosterism, where one atom or group is replaced by another with similar physical or chemical properties, is central to modifying the cinnoline core. cambridgemedchemconsulting.comajptr.com

Nitrogen vs. Carbon: The replacement of a C-H unit in naphthalene (B1677914) with two adjacent nitrogen atoms to form cinnoline significantly alters the molecule's properties. The nitrogen atoms act as hydrogen bond acceptors, which can be crucial for binding to biological targets. researchgate.net This is a key difference from its isostere, quinoline, which has only one nitrogen atom. mdpi.com